molecular formula C18H16N2O4S B2604717 Methyl 3-(3-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 725691-84-9

Methyl 3-(3-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2604717
CAS No.: 725691-84-9
M. Wt: 356.4
InChI Key: OTUWCPOSKAPUIP-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a 3-methoxybenzyl substituent at position 3, a methyl ester at position 7, and thioxo/oxo functional groups at positions 2 and 4, respectively. Quinazolines are heterocyclic compounds widely studied for their biological activities, including kinase inhibition and antimicrobial properties. The methoxybenzyl group introduces steric and electronic effects that may influence solubility, crystallinity, and intermolecular interactions, such as hydrogen bonding and π-π stacking . Structural determination of such compounds often employs crystallographic tools like SHELX and ORTEP for refinement and visualization .

Properties

IUPAC Name

methyl 3-[(3-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-23-13-5-3-4-11(8-13)10-20-16(21)14-7-6-12(17(22)24-2)9-15(14)19-18(20)25/h3-9H,10H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUWCPOSKAPUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzylamine with an appropriate isothiocyanate to form the intermediate thiourea derivative. This intermediate is then cyclized under acidic conditions to yield the desired quinazoline derivative. The final step involves esterification with methanol to produce the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the production of high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

The compound has garnered attention for its diverse biological activities, particularly in the following areas:

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinazoline exhibit promising anticancer properties. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Case Study : A study demonstrated that related compounds showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
CompoundCancer Cell LineIC50 (µM)
Tetrahydroquinazoline DerivativeMCF-7 (Breast)5.2
Tetrahydroquinazoline DerivativeA549 (Lung)4.8

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens.

  • Mechanism : The thioxo group in the structure is believed to enhance the compound's ability to disrupt microbial cell membranes.
  • Case Study : In vitro assays revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antidiabetic Potential

Emerging research suggests that this compound may have antidiabetic effects.

  • Mechanism : It may enhance insulin sensitivity and glucose uptake in muscle cells.
  • Case Study : In animal models, treatment with related compounds resulted in reduced blood glucose levels and improved insulin sensitivity.
ModelEffect on Blood Glucose
Diabetic RatsDecreased by 25% after 4 weeks

Synthesis and Characterization

The synthesis of Methyl 3-(3-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of Methyl 3-(3-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Complexity: The target compound features a 3-methoxybenzyl group, a relatively compact substituent with methoxy-mediated hydrogen-bond acceptor capacity . F207-0120 includes a benzylpiperazine-linked oxoethyl group, introducing a bulky, rigid aromatic system and an amide bond. This likely enhances intermolecular interactions but may reduce membrane permeability. The third compound has a flexible 3-oxo-3-(propan-2-ylamino)propyl chain, incorporating a secondary amine that could act as a hydrogen-bond donor or participate in salt formation.

Hydrogen-Bonding Patterns: All three compounds share thioxo (C=S) and oxo (C=O) groups, which serve as hydrogen-bond acceptors. The methoxy group in the target compound further contributes to hydrogen-bond networks, while the secondary amine in the third compound adds donor capability . Graph set analysis (as per Etter’s formalism) would reveal distinct hydrogen-bonding motifs, with F207-0120 likely forming extended networks via its amide and piperazine groups .

Molecular Weight and Solubility: The target compound’s lower molecular weight (~395 g/mol) compared to F207-0120 (452 g/mol) suggests better solubility in organic solvents. The third compound’s even lower weight (378 g/mol) and polar propan-2-ylamino group may enhance aqueous solubility.

Biological Activity

Methyl 3-(3-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C${15}$H${15}$N${2}$O${3}$S. The compound features a tetrahydroquinazoline core structure characterized by a fused bicyclic system containing nitrogen atoms and various substituents that contribute to its unique chemical properties.

Cytotoxic Effects

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably:

  • Cancer Cell Lines : The compound exhibits cytotoxicity against K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cell lines. Research indicates that its mechanism of action may involve inducing apoptosis in these cells through interference with critical cellular processes.

The precise mechanisms by which this compound exerts its effects are still under investigation. Preliminary studies suggest that:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by modulating key signaling cascades involved in cell survival and death.
  • Viral Activity : There is emerging evidence that compounds within this class may also act as selective cytotoxic agents against HIV-infected cells.

Interaction Studies

Recent studies have focused on the interaction of this compound with various biological targets. These include:

TargetInteraction TypeImplications
EnzymesBinding affinitiesPotential role in cancer progression and viral replication pathways
ReceptorsModulationAlteration of signaling pathways relevant to tumor growth

Further research is necessary to fully elucidate these interactions and their therapeutic implications.

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays have shown that the compound significantly inhibits the proliferation of K562 and MCF7 cells with IC$_{50}$ values indicating potent activity.
  • Mechanistic Investigations : Studies utilizing flow cytometry and Western blot analysis have provided insights into the apoptotic mechanisms activated by this compound.

Q & A

Basic: What are the standard synthetic routes for Methyl 3-(3-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?

The compound is synthesized via multi-step reactions involving cyclization and functional group modifications. A typical approach involves:

  • Step 1 : Condensation of 2-amino-4-(methoxycarbonyl)benzoic acid with phenyl isothiocyanate in pyridine under reflux to form the tetrahydroquinazoline core .
  • Step 2 : Alkylation using 3-methoxybenzyl bromide in DMF with cesium carbonate as a base, achieving >80% yield .
  • Purification : Recrystallization from ethanol or column chromatography (TLC monitoring, ethyl acetate/hexane eluent) ensures >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Key parameters include:

  • Catalyst screening : Substituting pyridine with DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution efficiency .
  • Solvent effects : Replacing DMF with acetonitrile reduces side reactions (e.g., over-alkylation) due to lower polarity .
  • Temperature control : Maintaining 80–90°C during cyclization prevents decomposition of the thioxo group .
  • Real-time monitoring : HPLC-MS tracks intermediates, enabling rapid adjustment of stoichiometric ratios .

Basic: What analytical techniques are critical for characterizing this compound?

  • Structural confirmation : Single-crystal X-ray diffraction resolves the tetrahydroquinazoline ring conformation and substituent orientation .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Peaks at δ 7.77 (d, J=8.4 Hz) and δ 12.84 (s) confirm aromatic protons and thioamide NH .
    • HRMS : Exact mass matching [M+H]+ 369.4000 validates molecular composition .
  • Purity assessment : GC-MS with a DB-5 column detects impurities <0.5% .

Advanced: How can researchers resolve contradictions in reported biological activity data for quinazoline derivatives?

  • Target specificity assays : Use CRISPR-edited cell lines to isolate off-target effects (e.g., kinase inhibition vs. epigenetic modulation) .
  • Metabolic stability studies : LC-MS/MS quantifies active metabolites in microsomal incubations, distinguishing parent compound efficacy from metabolite interference .
  • Dose-response normalization : Apply Hill equation modeling to reconcile IC₅₀ variations across studies .

Basic: What catalytic strategies are effective for functionalizing the tetrahydroquinazoline scaffold?

  • Palladium catalysis : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 3-position using Pd(PPh₃)₄ and K₂CO₃ in toluene/water .
  • Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) facilitates nucleophilic substitutions in biphasic systems (e.g., chloroform/NaOH) .

Advanced: How do physicochemical properties (e.g., solubility, logP) influence experimental design for this compound?

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or β-cyclodextrin inclusion complexes improve aqueous solubility for in vitro assays .
  • logP optimization : Introduce polar groups (e.g., -OH, -COOCH₃) at the 7-position to reduce logP from 3.2 to 2.5, enhancing membrane permeability .

Basic: What are the documented biological targets of structurally analogous quinazoline derivatives?

  • sEH (soluble epoxide hydrolase) inhibition : Derivatives with 4-oxo-2-thioxo groups show Ki values <10 nM via competitive binding to the catalytic site .
  • Antimicrobial activity : Thioxo groups disrupt bacterial membrane integrity (MIC 8–32 µg/mL against S. aureus) .

Advanced: How can reaction mechanisms be elucidated for unexpected byproducts during synthesis?

  • Isotopic labeling : ¹³C-labeled phenyl isothiocyanate traces carbon migration pathways via 2D NMR .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) identify transition states for side reactions (e.g., thioxo-to-oxo rearrangement) .

Basic: What safety precautions are required when handling this compound?

  • PPE : Nitrile gloves, lab coat, and fume hood (vapor pressure 0.1 mmHg at 25°C) .
  • Waste disposal : Neutralize with 10% acetic acid before incineration .

Advanced: How can computational tools predict and optimize the drug-likeness of this compound?

  • ADMET prediction : SwissADME calculates bioavailability scores >0.55 and PAINS alerts for thioxo groups .
  • Docking studies : AutoDock Vina screens against COX-2 (PDB: 5KIR), identifying key hydrogen bonds with Ser530 and Tyr385 .

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